L-NIO-Dihydrochlorid

Übersicht

Beschreibung

L-NIO dihydrochloride, also known as N5-(1-Iminoethyl)-L-ornithine dihydrochloride, is a potent, non-selective, and NADPH-dependent inhibitor of nitric oxide synthase (NOS). This compound inhibits all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). It is widely used in scientific research to study the role of nitric oxide in various physiological and pathological processes .

Wissenschaftliche Forschungsanwendungen

L-NIO-Dihydrochlorid wird aufgrund seiner starken inhibitorischen Wirkung auf die Stickstoffoxidsynthase in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner wichtigsten Anwendungen sind:

Chemie: Wird verwendet, um die Rolle von Stickstoffoxid in chemischen Reaktionen und Signalwegen zu untersuchen.

Biologie: Hilft beim Verständnis der physiologischen und pathologischen Rollen von Stickstoffoxid in verschiedenen biologischen Systemen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, bei denen Stickstoffoxid eine entscheidende Rolle spielt, wie z. B. Entzündungen, Herz-Kreislauf-Erkrankungen und Krebs.

Industrie: Wird bei der Entwicklung von Stickstoffoxid-bezogenen Assays und diagnostischen Werkzeugen eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an das aktive Zentrum von Stickstoffoxidsynthase-Enzymen bindet. Diese Bindung hemmt die Enzymaktivität und verhindert die Umwandlung von L-Arginin in Stickstoffoxid. Die Hemmung ist nicht-selektiv und betrifft alle drei Isoformen von NOS (nNOS, eNOS und iNOS). Die molekularen Ziele umfassen die Häm- und Tetrahydrobiopterin-Cofaktoren innerhalb des aktiven Zentrums des Enzyms .

Wirkmechanismus

Target of Action

The primary targets of L-Nio dihydrochloride are the nitric oxide synthases (NOS), specifically the neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms . These enzymes are responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response .

Mode of Action

L-Nio dihydrochloride interacts with its targets (nNOS, eNOS, and iNOS) by inhibiting their activity . This inhibition results in a decrease in the production of nitric oxide, thereby affecting the physiological processes that NO is involved in .

Biochemical Pathways

By inhibiting NOS, L-Nio dihydrochloride affects the nitric oxide pathway. Nitric oxide is a key player in the regulation of vascular tone and blood flow . Therefore, the inhibition of NOS can lead to changes in blood pressure and other cardiovascular parameters .

Result of Action

The inhibition of NOS by L-Nio dihydrochloride leads to a decrease in the production of nitric oxide . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, in the cardiovascular system, a decrease in NO production can lead to vasoconstriction and an increase in blood pressure .

Biochemische Analyse

Biochemical Properties

L-Nio dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit nitric oxide synthases, which are enzymes responsible for the production of nitric oxide . The Ki values for nNOS, eNOS, and iNOS are 1.7, 3.9, and 3.9 μM, respectively . This interaction with nitric oxide synthases highlights the role of L-Nio dihydrochloride in biochemical reactions.

Cellular Effects

L-Nio dihydrochloride has been found to have distinct effects on various types of cells and cellular processes. For instance, it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . In the context of vascular tissues, L-Nio dihydrochloride has been shown to influence perivascular sympathetic neurotransmission .

Molecular Mechanism

The molecular mechanism of action of L-Nio dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a nitric oxide synthase inhibitor, it binds to these enzymes and inhibits their activity, thereby reducing the production of nitric oxide . This interaction at the molecular level is crucial for its effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of L-Nio dihydrochloride can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the inhibition of nitric oxide synthase by L-Nio dihydrochloride can influence various cellular processes over time .

Dosage Effects in Animal Models

In animal models, the effects of L-Nio dihydrochloride can vary with different dosages. For instance, it has been shown to cause a dose-dependent increase in mean arterial blood pressure in rats . Specific studies on the threshold effects or potential toxic effects at high doses are currently limited.

Metabolic Pathways

L-Nio dihydrochloride is involved in the nitric oxide synthesis pathway, where it interacts with nitric oxide synthases . By inhibiting these enzymes, it can affect metabolic flux and the levels of nitric oxide, a critical signaling molecule in various physiological processes.

Subcellular Localization

The subcellular localization of L-Nio dihydrochloride is also not well-defined. Nitric oxide synthases, the primary targets of L-Nio dihydrochloride, are found in various cellular compartments, including the cytosol and the mitochondria . Therefore, it is plausible that L-Nio dihydrochloride may also be found in these locations.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-NIO-Dihydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der mit L-Ornithin beginnt. Die wichtigsten Schritte umfassen den Schutz der Aminogruppe, gefolgt von der Einführung der Iminoethylgruppe. Das Endprodukt wird durch Entschützung und Reinigungsschritte gewonnen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt werden. Die Produktion erfolgt unter kontrollierten Bedingungen, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-NIO-Dihydrochlorid unterliegt hauptsächlich Inhibitionsreaktionen mit Stickstoffoxidsynthase-Enzymen. Es nimmt nicht an typischen organischen Reaktionen wie Oxidation, Reduktion oder Substitution teil, da es eine spezifische inhibitorische Wirkung auf NOS hat .

Häufige Reagenzien und Bedingungen: Die Hemmung von NOS durch this compound wird durch seine Wechselwirkung mit dem aktiven Zentrum des Enzyms ermöglicht. Die Reaktionsbedingungen umfassen physiologischen pH-Wert und Temperatur, was es für In-vivo- und In-vitro-Studien geeignet macht .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion zwischen this compound und NOS ist der inhibierte Enzymkomplex. Dieser Komplex verhindert die Synthese von Stickstoffoxid und moduliert so verschiedene biologische Prozesse .

Vergleich Mit ähnlichen Verbindungen

L-NIO-Dihydrochlorid wird mit anderen Stickstoffoxidsynthase-Inhibitoren wie L-NAME (Nω-Nitro-L-arginin-methylester) und L-NMMA (Nω-Monomethyl-L-arginin) verglichen. Während alle diese Verbindungen NOS hemmen, ist this compound aufgrund seiner irreversiblen und nicht-selektiven Hemmung einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der umfassenden Auswirkungen der Stickstoffoxidhemmung.

Ähnliche Verbindungen:

- L-NAME (Nω-Nitro-L-arginin-methylester)

- L-NMMA (Nω-Monomethyl-L-arginin)

- 7-Nitroindazol (7-NI)

- Aminoguanidin

This compound zeichnet sich durch seine starke und irreversible Hemmung aus, was es zu einer bevorzugten Wahl für Langzeitstudien zur Aktivität der Stickstoffoxidsynthase macht.

Eigenschaften

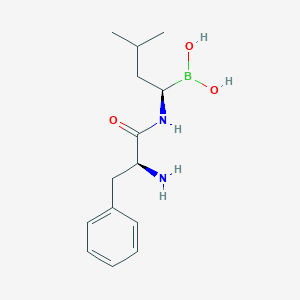

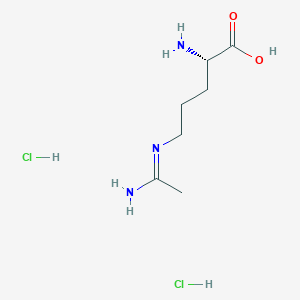

IUPAC Name |

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMAAFECCXGHI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-NIO dihydrochloride, and what is its role in the research paper?

A1: L-NIO dihydrochloride is a selective inhibitor of endothelial Nitric Oxide Synthase (eNOS). [] Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including bone remodeling. This study investigated the effects of different NO-synthase (NOS) isoforms, including eNOS, on bone remodeling during orthodontic tooth movement in rats. L-NIO dihydrochloride was used to specifically inhibit eNOS activity and observe its impact on bone resorption and formation in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide](/img/structure/B109782.png)